molecular formula C18H20N4O3 B2415437 (E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one CAS No. 2210222-23-2

(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one

Cat. No. B2415437
CAS RN: 2210222-23-2
M. Wt: 340.383
InChI Key: GYIFEKZTRQBJSO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking Studies

  • The compound has been synthesized through reactions involving cyclization and Claisen-Schmidt condensation, with molecular docking used to screen its bioactive potential against bacterial proteins (Khumar, Ezhilarasi, & Prabha, 2018).

Antimicrobial Applications

Antioxidant Properties

Antitumor Potential

Hydrogen Bonding Analysis

  • The compound has been studied for its hydrogen bonding sites using quantum chemistry methods, providing insights into its structural properties and interactions (Traoré, Bamba, Ziao, Affi, & Koné, 2017).

Photophysical Properties

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16(6-5-15-4-2-10-25-15)22-7-1-3-14-13-19-18(20-17(14)22)21-8-11-24-12-9-21/h2,4-6,10,13H,1,3,7-9,11-12H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIFEKZTRQBJSO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C=CC3=CC=CO3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)/C=C/C3=CC=CO3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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